2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide is a synthetic organic compound with a molecular formula of C20H16BrF3N2O2 and an average mass of 453.252 Da . This compound is part of the indole derivative family, which is known for its significant biological and pharmacological activities .
Chemical Reactions Analysis
2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
Indole derivatives, including 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide, have a wide range of applications in scientific research. They are used in:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For studying cell signaling pathways and as probes for biological assays.
Industry: Used in the development of new materials and as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in regulating mood, appetite, and sleep . The trifluoroacetyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar compounds to 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide include other indole derivatives such as:
- 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
- 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
These compounds share the indole core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The presence of the trifluoroacetyl group in this compound makes it unique by enhancing its stability and lipophilicity .
Properties
Molecular Formula |
C20H16BrF3N2O2 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H16BrF3N2O2/c1-11-3-4-12(2)16(7-11)25-18(27)10-26-9-15(19(28)20(22,23)24)14-8-13(21)5-6-17(14)26/h3-9H,10H2,1-2H3,(H,25,27) |
InChI Key |
JQVURMIXILLGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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